Cas no 2229488-80-4 (3-fluoro-4-2-(methylamino)propan-2-ylphenol)

3-Fluoro-4-[2-(methylamino)propan-2-yl]phenol is a fluorinated phenolic compound featuring a methylamino-substituted isopropyl group at the para position relative to the hydroxyl group. This structural configuration imparts unique physicochemical properties, including enhanced solubility and potential bioactivity, making it valuable for pharmaceutical and agrochemical research. The fluorine substitution at the meta position further influences electronic distribution, potentially improving binding affinity in target interactions. Its well-defined stereochemistry and purity make it suitable for use as an intermediate in synthetic organic chemistry, particularly in the development of bioactive molecules. The compound's stability under standard conditions ensures reliable handling and storage for laboratory applications.
3-fluoro-4-2-(methylamino)propan-2-ylphenol structure
2229488-80-4 structure
Product Name:3-fluoro-4-2-(methylamino)propan-2-ylphenol
CAS No:2229488-80-4
MF:C10H14FNO
MW:183.22266626358
CID:5993708
PubChem ID:165650435
Update Time:2025-05-20

3-fluoro-4-2-(methylamino)propan-2-ylphenol Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-4-2-(methylamino)propan-2-ylphenol
    • EN300-1821677
    • 2229488-80-4
    • 3-fluoro-4-[2-(methylamino)propan-2-yl]phenol
    • Inchi: 1S/C10H14FNO/c1-10(2,12-3)8-5-4-7(13)6-9(8)11/h4-6,12-13H,1-3H3
    • InChI Key: ZGXCOUGWVLJTGH-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(C)(C)NC)O

Computed Properties

  • Exact Mass: 183.105942232g/mol
  • Monoisotopic Mass: 183.105942232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 32.3Ų

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Additional information on 3-fluoro-4-2-(methylamino)propan-2-ylphenol

3-Fluoro-4-(2-(methylamino)propan-2-yl)phenol: A Comprehensive Overview

The compound with CAS No. 2229488-80-4, commonly referred to as 3-fluoro-4-(2-(methylamino)propan-2-yl)phenol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a phenolic group with a fluoro substituent and a methylamino-propanol moiety. The fluorine atom at the meta position of the phenol ring introduces electronic effects that influence the compound's reactivity and stability, while the methylamino group at the para position adds complexity to its chemical behavior.

Recent studies have highlighted the potential of 3-fluoro-4-(2-(methylamino)propan-2-yl)phenol in drug discovery. Researchers have explored its ability to act as a precursor for bioactive molecules, particularly in the development of anti-inflammatory and antioxidant agents. The phenolic group is known for its ability to scavenge free radicals, making this compound a promising candidate for applications in oxidative stress-related diseases. Furthermore, the methylamino group has been shown to enhance the compound's solubility and bioavailability, which are critical factors in drug design.

In terms of synthesis, 3-fluoro-4-(2-(methylamino)propan-2-yl)phenol can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the reaction of 3-fluorophenol with an appropriate methylamino-propanol derivative under catalytic conditions. This method not only ensures high yields but also allows for fine-tuning of the product's properties by varying the reaction parameters. The CAS No. 2229488-80-4 identifier is essential for accurately referencing this compound in scientific literature and regulatory documents.

The structural uniqueness of 3-fluoro-4-(2-(methylamino)propan-2-yl)phenol also makes it a valuable building block in organic synthesis. Its ability to undergo various functional group transformations enables chemists to construct more complex molecules with tailored functionalities. For instance, the fluorine atom can be used as a directing group in subsequent electrophilic substitutions, while the methylamino group can participate in hydrogen bonding interactions, which are crucial in supramolecular chemistry.

From an environmental perspective, understanding the fate and transport of 3-fluoro-4-(2-(methylamino)propan-2-yl)phenol is essential for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to evaluate its persistence in different environmental compartments and its potential toxicity to aquatic organisms.

In conclusion, 3-fluoro-4-(2-(methylamino)propan-2-yl)phenol (CAS No. 2229488-80-4) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodologies and biological studies, positions it as a valuable tool for addressing contemporary challenges in chemistry and pharmacology. As research continues to unfold, this compound is expected to contribute significantly to the development of innovative solutions in both academic and industrial settings.

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